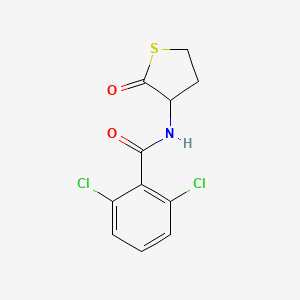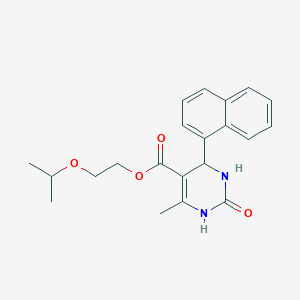
2-(4-methoxyphenyl)-N-(3-thienylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-(3-thienylmethyl)acetamide, also known as MTAA, is a synthetic compound that belongs to the class of N-substituted acetamides. It has been studied extensively for its potential use in various scientific research applications.
Wirkmechanismus
Target of Action
A similar compound, (4-methoxyphenyl) (2- (4-methoxyphenyl)benzo [ b ]thiophen-3-yl)methanone, has been reported to act as a ligand for the cannabinoid receptor .
Mode of Action
If it acts similarly to the related compound mentioned above, it may interact with the cannabinoid receptor, leading to changes in cellular signaling .
Biochemical Pathways
If it interacts with the cannabinoid receptor like its related compound, it could potentially influence the endocannabinoid system, which plays a role in a variety of physiological processes .
Result of Action
If it acts on the cannabinoid receptor, it could potentially modulate a variety of physiological processes, including pain sensation, mood, and memory .
Biochemische Analyse
Biochemical Properties
2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]acetamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . The interaction between 2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]acetamide and tyrosinase is competitive, meaning the compound binds to the active site of the enzyme, preventing the substrate from binding . This inhibition can lead to a decrease in melanin production, which is of interest in the study of hyperpigmentation disorders.
Cellular Effects
2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]acetamide has been observed to affect various types of cells and cellular processes. In melanoma cells, this compound inhibits melanin synthesis by reducing the activity of cellular tyrosinase . Additionally, it has been shown to influence cell signaling pathways related to melanogenesis, leading to decreased melanin content in treated cells . The compound’s impact on gene expression and cellular metabolism is also notable, as it can alter the expression of genes involved in melanin production and other metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]acetamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of tyrosinase, acting as a competitive inhibitor . This binding prevents the enzyme from catalyzing the conversion of tyrosine to melanin, thereby reducing melanin synthesis. Additionally, the compound may influence the expression of genes involved in melanogenesis, further contributing to its inhibitory effects on melanin production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]acetamide have been observed to change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the inhibitory effects on tyrosinase and melanin synthesis are dose-dependent and can persist over extended periods . The compound’s stability in different experimental conditions may vary, affecting its overall efficacy.
Dosage Effects in Animal Models
The effects of 2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]acetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tyrosinase activity and reduces melanin synthesis without causing significant toxicity . At higher doses, potential toxic or adverse effects may be observed, including disruptions in cellular metabolism and gene expression. It is crucial to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any harmful side effects.
Metabolic Pathways
2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]acetamide is involved in metabolic pathways related to melanin synthesis. The compound interacts with enzymes such as tyrosinase, influencing the metabolic flux of melanin production . Additionally, it may affect the levels of metabolites involved in melanogenesis, further contributing to its inhibitory effects on melanin synthesis. Understanding the metabolic pathways and interactions of this compound can provide insights into its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]acetamide within cells and tissues are critical for its activity and function. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution within cells . Additionally, its localization and accumulation in specific tissues can influence its overall efficacy and potential side effects. Understanding the transport and distribution mechanisms of this compound can aid in optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of 2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]acetamide can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in inhibiting melanin synthesis. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-17-13-4-2-11(3-5-13)8-14(16)15-9-12-6-7-18-10-12/h2-7,10H,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSOHZVTGBIFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate](/img/structure/B4940386.png)


![3-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-1,2,4-triazole hydrobromide](/img/structure/B4940399.png)
![2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide](/img/structure/B4940410.png)
![methyl 4-[2,4,6-trioxo-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}tetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4940420.png)
![3-[4-(allyloxy)-3-bromophenyl]-2-phenylacrylonitrile](/img/structure/B4940429.png)

![5-ethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4940444.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4940456.png)
![6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone](/img/structure/B4940477.png)
![3-(4-chlorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4940484.png)
![1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B4940498.png)
![N-[2-(dimethylamino)ethyl]tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide hydrochloride](/img/structure/B4940502.png)
